molecular formula C19H17NO4 B2774773 N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide CAS No. 923195-88-4

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide

Cat. No. B2774773
CAS RN: 923195-88-4
M. Wt: 323.348
InChI Key: FLHMDTHJTBIMQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .


Molecular Structure Analysis

The molecular structure of Phenacetin consists of four distinct functional groups: an ethoxy (OCH2CH3), a phenyl (-Ph), an acetamide (NHC=O) and an acetyl group (O=CCH3) . The doublet of doublet signal pattern in the aromatic region (6.5 ppm - 7.5 ppm) is characteristic of para substitution on the aromatic ring .


Chemical Reactions Analysis

In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .


Physical And Chemical Properties Analysis

Phenacetin has a molecular weight of 179.2157 . It has a density of 1.24 g/cm3 and a melting point of 134 to 137.5 °C . Its solubility in water is 0.766 g/L at 25 °C .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide: has been utilized in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are key intermediates in the production of β-lactam antibiotics, which are crucial for treating bacterial infections. The oxidative N-deprotection by ceric ammonium nitrate is a significant step in this process, yielding N-dearylated 2-azetidinones in good to excellent yields . This method offers a direct synthesis route for N-unsubstituted β-lactams, which are central to the semi-synthesis of novel anticancer agents like Taxol and Taxotere.

Thermodynamic Characterization in Drug Design

The compound’s close analog, Phenacetin , has been studied for its thermodynamic properties in solid state and saturated solutions . By extension, N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide could be analyzed similarly to determine its solubility, fusion thermodynamic functions, and activity coefficients in various solvents. This information is vital for drug design and development, influencing the compound’s formulation and stability.

Analgesic and Antipyretic Drug Development

Given the structural similarity to Phenacetin, which exhibits analgesic and antipyretic properties , this compound may also be explored for its potential use in developing new pain relief and fever-reducing drugs. Research could focus on optimizing its efficacy and minimizing side effects, contributing to safer and more effective treatments.

Anti-HIV Activity

Indole derivatives, which share a structural motif with N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide , have been synthesized and screened for their anti-HIV activity . This suggests that the compound could be a candidate for developing new anti-HIV medications, potentially inhibiting the replication of HIV strains in infected cells.

Protective Group Chemistry

The compound’s ethoxyphenyl group could serve as a protective group in synthetic organic chemistry. Its oxidative cleavage by ceric ammonium nitrate to yield N-unsubstituted β-lactams is an example of its application in protective group chemistry . This is particularly relevant in the synthesis of complex molecules where selective deprotection is required.

Solvent Effects on Chemical Reactions

The compound’s reactivity in the presence of ceric ammonium nitrate could be studied to understand the solvent effects on its chemical reactions . This research could provide insights into optimizing reaction conditions, such as solvent choice, molar equivalents of reactants, and temperature control, which are critical for industrial-scale synthesis.

Safety And Hazards

Phenacetin was found to be carcinogenic and cause kidney damage, leading to its withdrawal from the market in many countries . It was first withdrawn from market use in Canada in 1978 .

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-15-7-4-13(5-8-15)18-11-17(22)16-9-6-14(20-12(2)21)10-19(16)24-18/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHMDTHJTBIMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide

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